5-Benzyl-6-(p-tolyl)-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane
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Description
5-Benzyl-6-(p-tolyl)-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane is a useful research compound. Its molecular formula is C26H28N2O3S and its molecular weight is 448.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-Benzyl-6-(p-tolyl)-8-tosyl-2-oxa-5,8-diazaspiro[3.4]octane belongs to a class of diazaspiro compounds that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Core Structure : The diazaspiro framework is characterized by a spirocyclic arrangement that contributes to its biological activity.
- Functional Groups : The presence of benzyl, p-tolyl, and tosyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that diazaspiro compounds exhibit significant antimicrobial properties. A related compound, 2,6-diazaspiro[3.4]octane derivatives, was found to be effective against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL for some derivatives . This suggests that similar structures may also exhibit potent antimicrobial effects.
Anticancer Properties
Compounds within the diazaspiro family have been explored for their anticancer potential. For instance, some derivatives have shown inhibition of menin-MLL1 interactions, which are critical in certain types of leukemia . The mechanism often involves modulation of signaling pathways relevant to cancer cell proliferation and survival.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many diazaspiro compounds act as enzyme inhibitors, affecting pathways involved in cell growth and metabolism.
- Receptor Modulation : These compounds may interact with various receptors, including dopamine receptors, influencing neurotransmission and potentially offering therapeutic benefits in neuropsychiatric disorders.
Study on Antimycobacterial Activity
A study conducted on a series of nitrofuran-substituted diazaspiro compounds demonstrated their potential as antitubercular agents. The research highlighted that modifications to the molecular periphery could enhance activity while reducing toxicity . The findings are summarized in the following table:
Compound | Yield (%) | MIC (μg/mL) |
---|---|---|
17 | 56 | 0.016 |
18 | 62 | 100 |
24 | 48 | 6.2 |
This data indicates that compound 17 , closely related to our target compound, exhibits remarkable potency against M. tuberculosis.
Anticancer Study
In another investigation focusing on the anticancer properties of diazaspiro compounds, certain derivatives were shown to inhibit cancer cell proliferation through specific signaling pathways. The study emphasized the importance of structural modifications in enhancing efficacy against cancer cell lines.
Properties
IUPAC Name |
8-benzyl-7-(4-methylphenyl)-5-(4-methylphenyl)sulfonyl-2-oxa-5,8-diazaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-20-8-12-23(13-9-20)25-17-28(32(29,30)24-14-10-21(2)11-15-24)26(18-31-19-26)27(25)16-22-6-4-3-5-7-22/h3-15,25H,16-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZMZLLFIUTVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(C3(N2CC4=CC=CC=C4)COC3)S(=O)(=O)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.